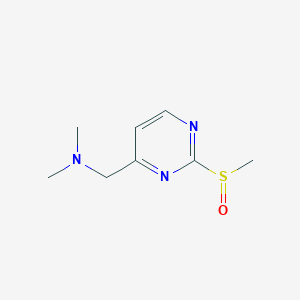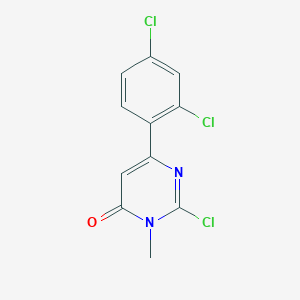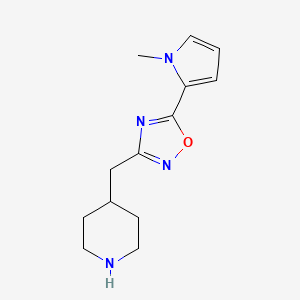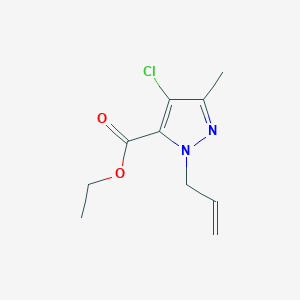
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 5-position, an allyl group at the 1-position, a chlorine atom at the 4-position, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Chlorination: The next step involves the chlorination of the pyrazole ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Allylation: The final step is the allylation of the nitrogen atom at the 1-position. This can be accomplished using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogenation catalysts for reduction.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of epoxides or alcohols.
Hydrolysis: Formation of 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.
科学研究应用
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring and the functional groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
Ethyl 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with different substituents at the 1 and 3 positions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
1-Allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl group at the 1-position and the ester group at the 5-position distinguishes it from other pyrazole derivatives, making it a valuable compound for research and development.
属性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
ethyl 4-chloro-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI 键 |
BFXFUPYSLLRNMU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
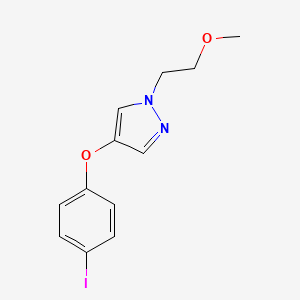
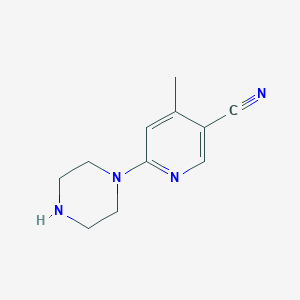


![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
